

In-Depth Technical Guide: 2-Chloro-N,N-dimethylisonicotinamide

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Compound of Interest

Compound Name:	2-chloro-N,N-dimethylisonicotinamide
Cat. No.:	B1350372

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-chloro-N,N-dimethylisonicotinamide**. While detailed experimental data for this specific compound is not extensively available in public literature, this document compiles the known information and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data and outlining potential synthetic approaches.

Molecular Structure and Identifiers

2-chloro-N,N-dimethylisonicotinamide is a substituted pyridine derivative. The core structure consists of a pyridine ring with a chlorine atom at the 2-position and an N,N-dimethylcarboxamide group at the 4-position. This specific arrangement distinguishes it from its isomer, 2-chloro-N,N-dimethylnicotinamide, where the carboxamide group is at the 3-position.

Identifier	Value	Source
Chemical Name	2-chloro-N,N-dimethylisonicotinamide	-
CAS Number	209262-63-5	[1]
Molecular Formula	C ₈ H ₉ ClN ₂ O	-
Molecular Weight	184.63 g/mol	-
Canonical SMILES	O=C(C1=CC(Cl)=NC=C1)N(C)C	-
InChI	Not explicitly found in search results	-
InChIKey	Not explicitly found in search results	-

Physicochemical Properties

Based on a certificate of analysis from a commercial supplier, **2-chloro-N,N-dimethylisonicotinamide** presents as a light yellow to yellow solid^[2]. Further empirical data on properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Spectroscopic Data

Detailed spectroscopic data for **2-chloro-N,N-dimethylisonicotinamide** is limited in publicly accessible databases.

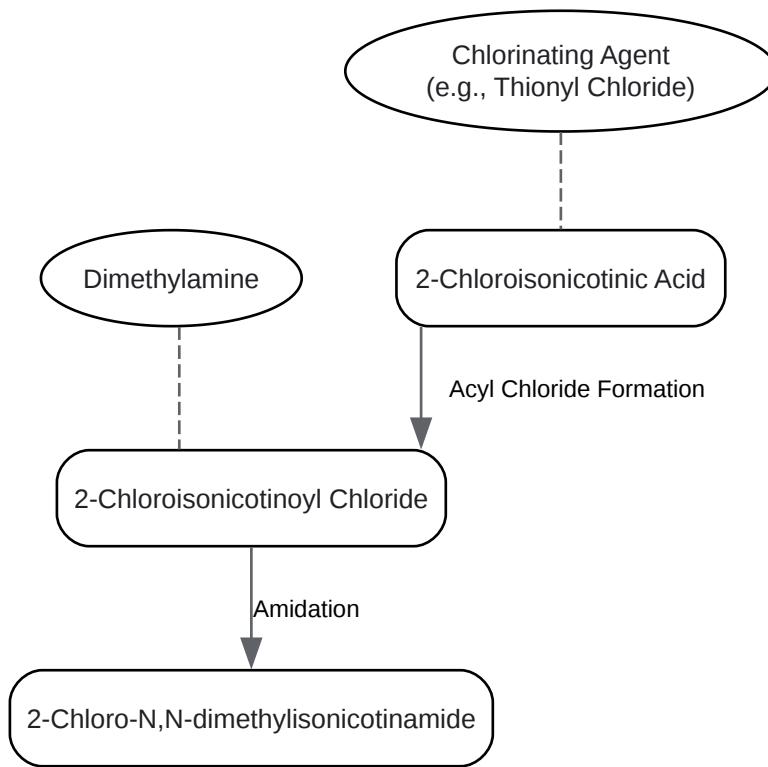
- ¹H NMR: A certificate of analysis confirms that the ¹H NMR spectrum is consistent with the proposed structure^[2]. However, the detailed spectral data with chemical shifts and coupling constants was not provided in the search results.
- ¹³C NMR, IR, Mass Spectrometry: No specific experimental data for ¹³C NMR, Infrared (IR) spectroscopy, or Mass Spectrometry for **2-chloro-N,N-dimethylisonicotinamide** were found in the performed searches.

Synthesis Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **2-chloro-N,N-dimethylisonicotinamide** was not identified in the search results. However, based on general organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway can be proposed.

A common method for the synthesis of similar N,N-dimethylamides involves the reaction of a corresponding acid chloride with dimethylamine. Therefore, a likely precursor for the synthesis of **2-chloro-N,N-dimethylisonicotinamide** would be 2-chloroisocotinoyl chloride.

Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis of **2-chloro-N,N-dimethylisonicotinamide**.

Biological Activity and Signaling Pathways

There is no specific information available in the search results regarding the biological activity or associated signaling pathways of **2-chloro-N,N-dimethylisonicotinamide**. Research on

similar isonicotinamide derivatives suggests potential applications in medicinal chemistry, including as inhibitors of certain kinases which are significant in cancer pathways[3]. However, without experimental data on the title compound, any potential biological role remains speculative.

Conclusion

2-chloro-N,N-dimethylisonicotinamide is a distinct chemical entity with the CAS number 209262-63-5. While its basic molecular identifiers have been established, a significant gap exists in the publicly available scientific literature concerning its detailed physicochemical properties, comprehensive spectroscopic data, validated synthesis protocols, and biological activity. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this compound for its potential applications in scientific and drug development endeavors.

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References

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